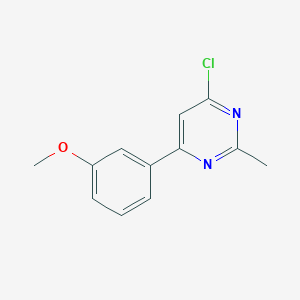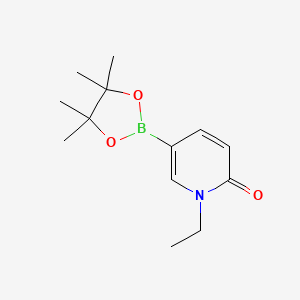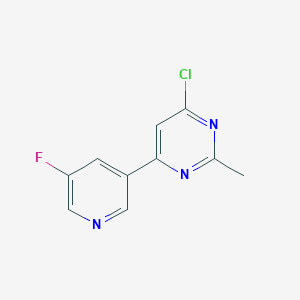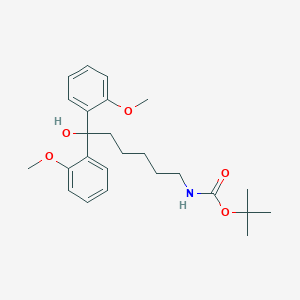![molecular formula C9H12N2O2 B1489913 2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 1779968-59-0](/img/structure/B1489913.png)
2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
説明
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .
Synthesis Analysis
Pyrroles can be synthesized using several methods. One method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method involves a visible light-induced diastereoselective synthesis of 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones using 2H-azirines and maleimides in the presence of an organic photocatalyst .Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be complex. The core pyrrole ring is a five-membered ring with four carbon atoms and one nitrogen atom . The specific structure of “2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” would include additional functional groups attached to this core structure.Chemical Reactions Analysis
Pyrrole and its derivatives can undergo a variety of chemical reactions. For instance, a visible light-induced diastereoselective synthesis of 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones using 2H-azirines and maleimides has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can vary widely depending on their specific structure. Pyrrole itself is a colorless volatile liquid that darkens readily upon exposure to air .科学的研究の応用
Synthesis and Polymer Applications
Researchers have explored the synthesis and properties of pyrrolo[3,4-c]pyrrole-1,3-dione derivatives, utilizing them as building blocks for various polymer semiconductors. These derivatives have demonstrated significant potential in the construction of copolymers with promising applications in organic thin film transistors and photovoltaic cells due to their high LUMO levels and p-channel charge transport performance. For instance, copolymers synthesized with a quaterthiophene unit showed promising electronic properties for use in organic electronics (Chang Guo, Bin Sun, Yuning Li, 2014).
Luminescent Properties and Polymer Synthesis
The compound's derivatives have been incorporated into highly luminescent polymers, exhibiting strong fluorescence and quantum yield. This characteristic makes them suitable for applications in optoelectronics and as components in the creation of luminescent materials (Kai A. I. Zhang, B. Tieke, 2008).
Donor-Acceptor Copolymer for Organic Electronics
Utilizing diketopyrrolopyrrole (DPP) derivatives, including those related to 2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, has proven beneficial in the development of donor-acceptor copolymers. These materials show high mobility in organic thin film transistors and are essential for advancing organic semiconductor technology (Yuning Li et al., 2011).
Synthetic Pathways and Chemical Diversity
Efficient synthetic routes have been developed to create the pyrrolo-[3,4-c]pyrrole-1,3-dione chemotype, a pharmacologically relevant structure. These methods enable the assembly of diverse compounds suitable for combinatorial applications, highlighting the compound's versatility in synthetic organic chemistry (Guillermo Martinez-Ariza et al., 2013).
Electrochemical Polymerization and Electronic Properties
The electrochemical polymerization of DPP derivatives has been explored to study the influence of substitution patterns on the optical and electronic properties of the resulting polymers. These investigations reveal the potential of these materials in electronic applications due to their tunable properties (Kai A. I. Zhang, B. Tieke et al., 2009).
特性
IUPAC Name |
5-cyclopropyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-8-6-3-10-4-7(6)9(13)11(8)5-1-2-5/h5-7,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFYHGXTADEPQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3CNCC3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-propyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1489830.png)
![1-[2-Oxo-2-(piperidin-1-yl)ethyl]azetidine-3-carboxylic acid](/img/structure/B1489831.png)
![3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1489832.png)
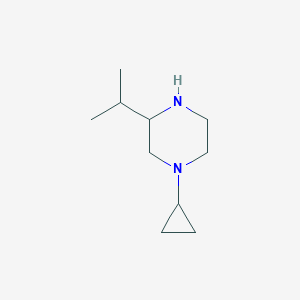
![1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489836.png)
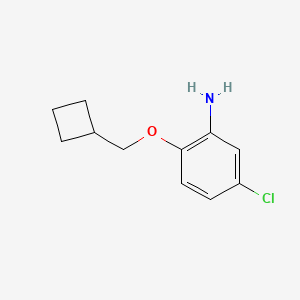


![5-cyclopropyl-4H-thieno[3,2-b]pyridin-7-one](/img/structure/B1489844.png)

